Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate
Description
Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a para-fluorosulfonylphenyl substituent. The fluorosulfonyl (-SO₂F) group is a strong electron-withdrawing moiety, conferring unique reactivity and stability properties to the compound.
Properties
Molecular Formula |
C15H21FN2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3 |
InChI Key |
MKZNOGPSXBZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key transformation involves palladium-catalyzed borylation of aryl bromides to form boronic esters, which serve as versatile intermediates for further functionalization. The fluorosulfonyl group introduction is typically achieved via sulfonyl fluoride chemistry, often employing fluorosulfonyl chloride or sulfuryl fluoride as electrophilic fluorosulfonyl sources.
The general mechanism includes:
- Oxidative addition of the aryl halide to Pd(0).
- Transmetalation with bis(pinacolato)diboron to form the aryl boronic ester.
- Subsequent electrophilic fluorosulfonylation via nucleophilic aromatic substitution or Pd-catalyzed coupling.
This strategy allows for regioselective installation of the fluorosulfonyl group on the aromatic ring, preserving the piperazine carbamate functionality.
Analytical and Characterization Data
- Mass Spectrometry: LCMS (ES+): m/z 289.15 [M+H]+ for boronic ester intermediates.
- NMR Spectroscopy: Characteristic signals include tert-butyl singlet (~1.25 ppm), aromatic protons (6.9–7.5 ppm), and piperazine methylene multiplets (3.1–3.5 ppm).
- Purity: Final compounds typically exhibit >95% purity by HPLC.
- Physical State: White to off-white solids.
- Crystallography: Structural studies confirm expected bond lengths and angles consistent with the fluorosulfonyl-substituted phenyl and piperazine carboxylate framework.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Key Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|---|
| Borylation of aryl bromide | 4-bromophenylpiperazine tert-butyl carbamate | Pd(dppf)Cl2·CH2Cl2, B2(pin)2, KOAc | 40 °C, 4-6 h, N2 atmosphere | ~72% | Forms boronic ester intermediate |
| Fluorosulfonylation | Aryl boronic ester intermediate | Fluorosulfonyl chloride or sulfuryl fluoride, Pd catalyst | 25-80 °C, several hours | 67-93% | Introduces fluorosulfonyl group |
| Deprotection (if needed) | Protected piperazine derivative | 4N HCl in dioxane | 20 °C, 2 h | Quantitative | Yields final compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the phenyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and fluorosulfonyl group are key functional groups that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The fluorosulfonyl group enhances electrophilicity, making the compound suitable for covalent binding applications (e.g., enzyme inhibition).
- Pyridinyl and cyano groups () improve solubility via polar interactions but may reduce metabolic stability .
- Amino-substituted derivatives () exhibit instability in acidic environments due to protonation and subsequent degradation .
Insights :
- Fluorosulfonyl-containing compounds are understudied in the provided evidence but hold promise for targeted covalent therapies.
- Pyridinyl and sulfonamide derivatives () show validated bioactivity, emphasizing the versatility of piperazine scaffolds .
Biological Activity
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for future studies.
- Molecular Formula : C₁₇H₂₄FNO₄S
- Molecular Weight : 387.5 g/mol
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.
- Melting Point : Not specified in available literature.
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate acts primarily through the modulation of specific protein targets involved in various disease pathways. It is believed to interact with certain receptors and enzymes, influencing cellular signaling pathways related to inflammation, cancer progression, and bacterial infections.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, in vitro studies revealed that it effectively reduced the viability of breast cancer cells by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antibacterial Activity
Preliminary studies indicate that tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate possesses antibacterial activity against several strains of bacteria. Its mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Toxicity and Safety
Toxicological assessments have indicated that tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate has low acute toxicity levels in animal models. However, long-term toxicity studies are necessary to fully understand its safety profile for potential therapeutic applications.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Inhibition of breast cancer cell proliferation; induction of apoptosis. |
| Study 2 | Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines in animal models. |
| Study 3 | Antibacterial Activity | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
Case Studies
- Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate resulted in a 70% reduction in cell viability after 48 hours.
- Inflammation Model : In a murine model of induced inflammation, administration of the compound led to a significant decrease in edema and inflammatory markers compared to the control group.
- Bacterial Infection Study : An evaluation against Staphylococcus aureus showed that the compound inhibited bacterial growth by 60% at a concentration of 50 µg/mL.
Future Directions
Further research is warranted to explore the following areas:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Guidelines :
- SOPs : Document reaction parameters (e.g., stoichiometry, degassing steps) to minimize batch-to-batch variability .
- QC Criteria : Require ≥95% purity (HPLC), confirmed NMR/MS match to published spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
